![molecular formula C15H13F3N2O2 B2358879 N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide CAS No. 338754-78-2](/img/structure/B2358879.png)
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide
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Overview
Description
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is a synthetic compound known for its unique chemical structure and potential applications in various fields. The compound features a trifluoromethyl group attached to a benzyl moiety, which is linked to a dihydropyridinecarboxamide core. This structure imparts distinct chemical and physical properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzyl Intermediate: The synthesis begins with the preparation of the benzyl intermediate by reacting 3-(trifluoromethyl)benzyl chloride with a suitable nucleophile under basic conditions.
Cyclization: The benzyl intermediate undergoes cyclization with a dihydropyridine derivative in the presence of a catalyst to form the dihydropyridinecarboxamide core.
N-Methylation: The final step involves the methylation of the nitrogen atom in the dihydropyridinecarboxamide core using a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-methyl-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarboxamide: Similar structure but with a phenyl group instead of a benzyl group.
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-4-pyridinecarboxamide: Similar structure but with a different position of the carboxamide group.
Uniqueness
N-methyl-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound particularly valuable in medicinal chemistry and materials science, where such properties can be leveraged for specific applications.
Properties
IUPAC Name |
N-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N2O2/c1-19-13(21)12-6-3-7-20(14(12)22)9-10-4-2-5-11(8-10)15(16,17)18/h2-8H,9H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUAHAUGSVIGDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CN(C1=O)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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